6-Isobutoxy-5-methylpyridin-3-amine
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Description
6-Isobutoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.251 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction was catalyzed by palladium and produced these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of 6-Isobutoxy-5-methylpyridin-3-amine consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to synthesize novel pyridine derivatives . This reaction was catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Isobutoxy-5-methylpyridin-3-amine include a molecular weight of 180.251 . Other specific properties such as boiling point, melting point, and density are not provided in the available resources.Future Directions
The future directions of 6-Isobutoxy-5-methylpyridin-3-amine could involve further exploration of its synthesis and potential applications. For instance, the Suzuki cross-coupling reaction used in its synthesis could be further optimized or other reactions could be explored . Additionally, its potential applications in various fields could be investigated
properties
IUPAC Name |
5-methyl-6-(2-methylpropoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCSPVWVTKLWBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734402 |
Source
|
Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutoxy-5-methylpyridin-3-amine | |
CAS RN |
1249789-40-9 |
Source
|
Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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